Nonyl cyclohexanecarboxylate
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Overview
Description
Nonyl cyclohexanecarboxylate, also known as cyclohexanecarboxylic acid nonyl ester, is an organic compound with the molecular formula C₁₆H₃₀O₂. It is an ester derived from the reaction between nonyl alcohol and cyclohexanecarboxylic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl cyclohexanecarboxylate can be synthesized through the esterification reaction between nonyl alcohol and cyclohexanecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nonyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nonyl alcohol and cyclohexanecarboxylic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Nonyl alcohol and cyclohexanecarboxylic acid.
Reduction: Nonyl cyclohexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Nonyl cyclohexanecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonyl cyclohexanecarboxylate primarily involves its ester functionality. In biological systems, esters can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various molecular targets. The specific pathways and targets depend on the context of its application, such as drug delivery or biochemical interactions .
Comparison with Similar Compounds
Nonyl cyclohexanecarboxylate can be compared with other esters derived from cyclohexanecarboxylic acid, such as:
- Methyl cyclohexanecarboxylate
- Ethyl cyclohexanecarboxylate
- Butyl cyclohexanecarboxylate
These compounds share similar chemical properties but differ in their alkyl chain length, which can influence their physical properties and applications. This compound is unique due to its longer nonyl chain, which can affect its solubility and reactivity .
Properties
CAS No. |
70289-37-1 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
nonyl cyclohexanecarboxylate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-11-14-18-16(17)15-12-9-8-10-13-15/h15H,2-14H2,1H3 |
InChI Key |
VRJLOADUMBZEBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1CCCCC1 |
Origin of Product |
United States |
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